tert-Butyl 6,7-dihydro-2H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate, with the CAS number 1569514-57-3, is a compound that belongs to the class of pyrazolopyridines. It features a complex bicyclic structure that is of interest in medicinal chemistry due to its potential pharmacological applications. The molecular formula for this compound is C₁₁H₁₇N₃O₂, and it has a molecular weight of 223.27 g/mol. This compound is classified under heterocyclic compounds, specifically those containing nitrogen in their ring structures.
The synthesis of tert-butyl 6,7-dihydro-2H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate involves several key steps:
The molecular structure of tert-butyl 6,7-dihydro-2H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate can be described as follows:
The structural analysis can be further supported by spectral data such as NMR and mass spectrometry.
tert-Butyl 6,7-dihydro-2H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate can undergo various chemical reactions:
These reactions are typically facilitated under mild conditions and can lead to a range of derivatives that may exhibit varied biological activities .
The mechanism of action for tert-butyl 6,7-dihydro-2H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate largely depends on its interactions with biological targets:
Further studies are required to elucidate the precise mechanisms through pharmacological profiling and molecular modeling techniques .
The physical and chemical properties of tert-butyl 6,7-dihydro-2H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate include:
These properties are crucial for determining the handling and application of the compound in laboratory settings .
tert-butyl 6,7-dihydro-2H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate has potential applications in various scientific fields:
Research continues to explore its full potential across these applications, emphasizing the importance of further structural modifications and biological evaluations .
The pyrazolo[4,3-b]pyridine core construction typically employs one of three strategic approaches: (1) Hydrazine Cyclocondensation, where β-keto esters or nitriles react with hydrazines to form the pyrazole ring onto preformed piperidine intermediates; (2) Cycloaddition Approaches, leveraging [3+2] dipolar cyclizations; and (3) Post-Functionalization of Preformed Bicyclic Systems. The hydrazine route remains most extensively documented, exemplified by the cyclocondensation of tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate with methylhydrazine in ethanol at ambient temperature over 12 hours. This transformation proceeds via hydrazone formation followed by intramolecular cyclization, yielding crystalline derivatives characterized by triclinic crystal structures (space group P1) with hydrogen-bonded double chains along the a-axis [8]. The dihydropiperidine ring adopts a half-chair conformation, with classical N-H···O and N-H···N intermolecular hydrogen bonds stabilizing the crystal lattice. Alternative routes utilize tetrahydro-pyridone precursors undergoing Vilsmeier-Haack formylation followed by reaction with hydrazines, though yields remain suboptimal (<65%) compared to direct cyclocondensation.
Table 1: Comparative Analysis of Pyrazolo-Pyridine Core Assembly Methods
Strategy | Key Reagent | Reaction Conditions | Yield Range | Limitations |
---|---|---|---|---|
Hydrazine Cyclocondensation | Methylhydrazine | EtOH, RT, 12h | 70-85% | Requires β-functionalized precursor |
[3+2] Cycloaddition | Diazo Compounds | Toluene, 80-100°C | 40-60% | Mixture of regioisomers |
Pyridine Functionalization | Hydrazine Hydrate | AcOH, reflux | 55-75% | Low functional group tolerance |
Boc protection of 4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine showcases critical dependencies on reagent stoichiometry, addition rate, and temperature control to suppress di-Boc formation. Optimal conditions utilize 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O) added dropwise to a chilled (0-5°C) suspension of the amine hydrochloride salt in dichloromethane-water mixtures, with slow warming to room temperature [1] [4]. Maintaining pH >9 via aqueous potassium carbonate (3M, 2 equiv) proves essential for efficient carbamate formation while minimizing hydrolysis competing reactions. The Boc group demonstrates orthogonal stability toward N-alkylation and C-C coupling reactions prevalent in pharmaceutical derivatization sequences. Post-protection, the product typically requires no further purification beyond concentration and trituration (purity >95% by HPLC), though silica gel chromatography may be employed for analytical-grade material. Storage stability assessments indicate prolonged integrity under inert atmosphere at 2-8°C in sealed containers, with no detectable degradation after 12 months [4].
Solvent polarity dramatically influences Boc protection kinetics and byproduct profiles. Dichloromethane (DCM)-water biphasic systems enable simultaneous dissolution of Boc₂O (organic phase) and inorganic base (aqueous phase), facilitating interfacial reactions while extracting the product into the organic layer [1]. This approach achieved 96% isolated yield when treating 4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine·HCl (2 mmol) with Boc₂O (2.2 mmol) and K₂CO₃ (3M aq, 1.3 mL) in DCM (10 mL) over 15 hours. Comparatively, monophasic aprotic solvents like THF or acetonitrile necessitate longer reaction times (24-36h) and yield viscous oils requiring chromatographic purification. Base selection follows the reactivity order: K₂CO₃ ≈ Na₂CO₃ > triethylamine > pyridine in DCM-water systems, though stronger bases (e.g., NaOH) induce Boc₂O hydrolysis. Critically, DCM provides superior product isolation versus ethereal solvents due to its low boiling point and minimal co-solvation of inorganic salts.
Table 2: Solvent and Base Optimization in Boc Protection
Solvent System | Base (2 equiv) | Reaction Time (h) | Yield (%) | Product Characteristics |
---|---|---|---|---|
DCM/H₂O (10:1 v/v) | K₂CO₃ | 15 | 96 | Crystalline solid |
THF | Et₃N | 24 | 78 | Viscous oil |
Acetonitrile | Na₂CO₃ | 20 | 82 | Semi-solid |
DCM | Pyridine | 36 | 65 | Contains di-Boc impurity (∼15%) |
Recent innovations address yield limitations in large-scale syntheses through phase-transfer catalysis (PTC) and controlled N-alkylation. Tetrabutylammonium bromide (TBAB, 5 mol%) in DCM-water systems enhances reaction rates by shuttling carbonate anions into the organic phase, reducing reaction times to 4-6 hours while maintaining yields >90% [3] [9]. Stoichiometric optimization reveals that 5-10% molar excess of Boc₂O suffices for complete conversion, minimizing di-Boc byproducts that complicate purification. For challenging substrates bearing electron-withdrawing groups, DMAP catalysis (4-dimethylaminopyridine, 0.1 equiv) accelerates carbamate formation at 0°C. Post-reaction workup innovations include magnesium sulfate drying followed by activated carbon treatment to remove colored impurities, yielding pharmaceutical-grade material as white crystals. Further yield improvements derive from solvent recycling protocols where mother liquors are concentrated and reconstituted for subsequent batches. Notably, tert-butyl 3-hydroxy analogs demonstrate compatibility with these optimized conditions, achieving 92% yield when employing stoichiometric control at low temperature (-10°C) to prevent dehydration [9].
Table 3: Advanced Catalytic Methods for Yield Enhancement
Innovation | Conditions | Yield Improvement | Scale Demonstrated |
---|---|---|---|
Phase-Transfer Catalysis | TBAB (5 mol%), K₂CO₃, DCM/H₂O, 25°C | 90% → 95% | 100 g |
Nucleophilic Catalysis | DMAP (0.1 equiv), 0°C, 3h | 75% → 89% | 10 g |
Activated Carbon Treatment | 5% w/v in EtOAc, stir 1h, filter | Purity 95% → 99.5% | 1 kg |
Solvent Recycling | DCM recovery >85%, 5 consecutive runs | Cost reduction 30% | Pilot plant |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: